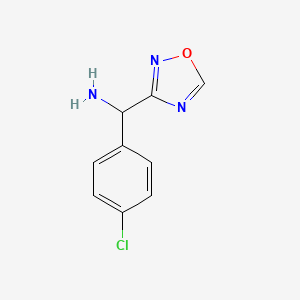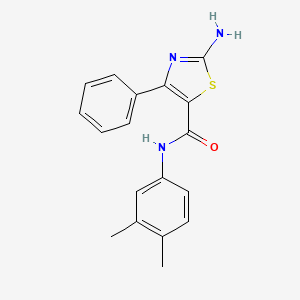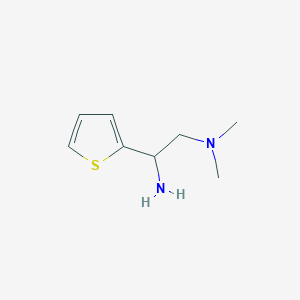
4-(1-Fluorocyclopropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Fluorocyclopropyl)pipéridine est un composé qui présente un cycle pipéridine substitué par un groupe 1-fluorocyclopropyle. Les dérivés de la pipéridine sont importants en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques et molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(1-Fluorocyclopropyl)pipéridine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de couplage croisé de Stille, où un réactif stannane 1-fluorocyclopropyle est couplé à un halogénure d'aryle en présence d'un catalyseur au palladium . Cette méthode est avantageuse en raison de ses conditions de réaction douces et de sa haute tolérance aux groupes fonctionnels.
Une autre méthode implique l'utilisation de réactifs de bore dans les réactions de couplage Suzuki-Miyaura. Cette approche permet la formation de liaisons carbone-carbone dans des conditions relativement douces, ce qui la rend adaptée à la synthèse de molécules complexes .
Méthodes de production industrielle
La production industrielle de la 4-(1-Fluorocyclopropyl)pipéridine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le choix de la méthode dépend de facteurs tels que le coût, la disponibilité des réactifs et l'échelle de production souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(1-Fluorocyclopropyl)pipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des N-oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites, telles que des amines ou des alcools.
Substitution : L'atome de fluor dans le groupe cyclopropyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l'azoture de sodium ou le cyanure de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de la recherche scientifique
La 4-(1-Fluorocyclopropyl)pipéridine a plusieurs applications de recherche scientifique :
Biologie : L'activité biologique du composé en fait un outil précieux pour étudier diverses voies biochimiques et interactions.
Industrie : Les propriétés chimiques uniques du composé le rendent utile dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(1-Fluorocyclopropyl)pipéridine implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de fluor peut influencer l'affinité de liaison du composé et sa sélectivité pour certains récepteurs ou enzymes. Cela peut entraîner une modulation de divers processus physiologiques, tels que la neurotransmission ou l'activité enzymatique .
Applications De Recherche Scientifique
4-(1-Fluorocyclopropyl)piperidine has several scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways and interactions.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Fluorocyclopropyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. This can result in modulation of various physiological processes, such as neurotransmission or enzyme activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Pipéridine : Un composé hétérocyclique à six chaînons avec un atome d'azote.
Fluorocyclopropane : Un cycle cyclopropane avec un substituant fluor.
4-(1,2,4-Oxadiazol-5-yl)pipéridine : Un dérivé de la pipéridine avec un cycle oxadiazole.
Unicité
La 4-(1-Fluorocyclopropyl)pipéridine est unique en raison de la présence à la fois d'un groupe fluorocyclopropyle et d'un cycle pipéridine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C8H14FN |
|---|---|
Poids moléculaire |
143.20 g/mol |
Nom IUPAC |
4-(1-fluorocyclopropyl)piperidine |
InChI |
InChI=1S/C8H14FN/c9-8(3-4-8)7-1-5-10-6-2-7/h7,10H,1-6H2 |
Clé InChI |
CJVCMLSXNCWRBD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2(CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]a mine](/img/structure/B12119044.png)


![ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12119058.png)


![(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12119073.png)

![6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119089.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B12119098.png)
